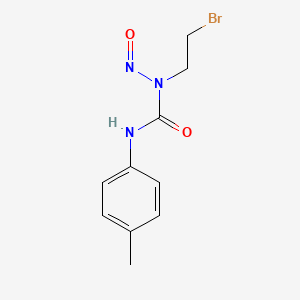
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine is an organoboron compound with the molecular formula C4H10BClN2 It is a heterocyclic compound containing both boron and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with a chlorinating agent. One common method is the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Complexation Reactions: It can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used. These reactions often require low temperatures to prevent side reactions.
Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used, often in the presence of ligands to stabilize the complex.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-1,3-dimethyl-1,3,2-diazaborolidine derivatives, while addition reactions with Grignard reagents can produce organoboron compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds. Its ability to form stable complexes with transition metals makes it valuable in catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine exerts its effects depends on the specific application. In catalysis, it acts as a ligand that stabilizes transition metal complexes, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular targets, disrupting essential processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine can be compared with other similar compounds, such as:
1,3-Dimethyl-1,3,2-diazaborolidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains a similar ring structure but with different heteroatoms, leading to distinct chemical properties and applications.
2-Chloro-1,3-dimethylimidazolidine: Another related compound with different reactivity and applications.
The uniqueness of this compound lies in its combination of boron and nitrogen within the ring, providing a balance of stability and reactivity that is valuable in various chemical processes.
Propiedades
Número CAS |
17739-11-6 |
|---|---|
Fórmula molecular |
C4H10BClN2 |
Peso molecular |
132.40 g/mol |
Nombre IUPAC |
2-chloro-1,3-dimethyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C4H10BClN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3 |
Clave InChI |
OQGPVQGBLLTIES-UHFFFAOYSA-N |
SMILES canónico |
B1(N(CCN1C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


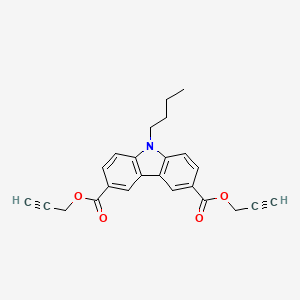
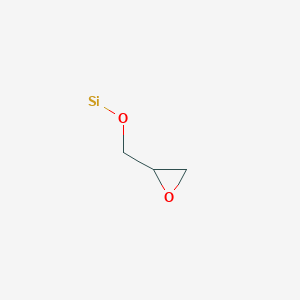

![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
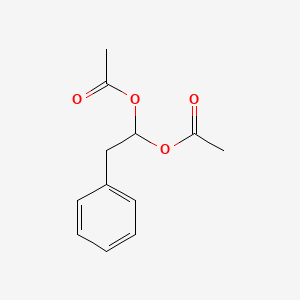

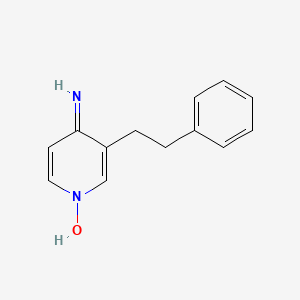
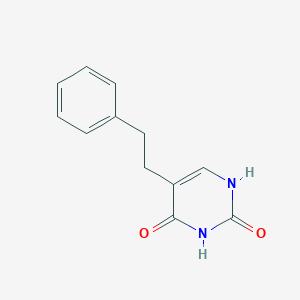
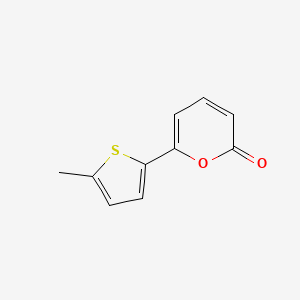


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
